Propanedinitrile, [(4-methylphenyl)hydrazono]-
Description
Propanedinitrile, [(4-methylphenyl)hydrazono]- (CAS: Not explicitly listed; referred to as OR-1259 in pharmacological studies), is a hydrazono-propanedinitrile derivative characterized by a 4-methylphenyl group attached to a hydrazone-linked dinitrile backbone. It was identified as a positive inotropic and vasodilatory agent with antiarrhythmic properties, showing efficacy in treating myocardium ischemia and congestive heart failure . Its synthesis typically involves coupling reactions with aromatic diazonium salts or intermediates derived from malononitrile precursors .
Structurally, the compound belongs to a broader class of arylhydrazononitriles, which are versatile intermediates in synthesizing heterocycles like triazoles and pyrimidines .
Properties
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCLDAHBYABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355885 | |
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40257-94-1 | |
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 4-Methylphenylhydrazine Derivatives
The synthesis begins with diazotization of 4-methylaniline in hydrochloric acid (HCl) at 0–5°C, followed by coupling with malononitrile. This one-pot reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the active methylene group of malononitrile.
Reaction conditions :
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Solvent : Dioxane or ethanol
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Temperature : 0–5°C for diazotization; reflux (80–100°C) for coupling
A representative protocol involves dissolving 4-methylaniline (1 mmol) in HCl (0.28 mL), followed by dropwise addition of sodium nitrite (NaNO₂, 2 mmol) in water. The resulting diazonium salt is coupled with malononitrile (1 mmol) in dioxane, yielding [(4-methylphenyl)hydrazono]propanedinitrile as a yellow crystalline solid.
Cyclocondensation Reactions
Enaminone-Malononitrile Cyclization
Enaminones react with malononitrile in ethanol or dioxane under reflux to form bis-heterocyclic compounds. For example, enaminone 1 (0.5 mmol) and malononitrile (1 mmol) in ethanolic piperidine yield [(4-methylphenyl)hydrazono]propanedinitrile derivatives via 1,4-addition and cyclization.
Mechanistic pathway :
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1,4-Addition : Malononitrile attacks the α,β-unsaturated carbonyl of the enaminone.
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Cyclization : Intramolecular nucleophilic attack forms a six-membered ring.
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Rearrangement : A 1,3-nitrogen shift stabilizes the product.
Enantiomeric Resolution
Tartaric Acid-Mediated Crystallization
Racemic [(4-methylphenyl)hydrazono]propanedinitrile is resolved using L-tartaric acid in 2-propanol. The (-)-enantiomer forms a diastereomeric salt with L-tartaric acid, which crystallizes preferentially.
Procedure :
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Dissolve racemate (1 mol) in 2-propanol (40 L).
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Add L-tartaric acid (2 mol) and heat to dissolve.
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Cool slowly to 20°C; filter crystalline (-)-enantiomer salt.
Performance metrics :
| Parameter | Value |
|---|---|
| Optical purity | 99.5% |
| Melting point | 207–210°C |
| Specific rotation | [α]D²⁵ = -383° (EtOH) |
Solvent and Temperature Optimization
Crystallization from Dioxane
Crude [(4-methylphenyl)hydrazono]propanedinitrile is purified via recrystallization from dioxane. The racemic compound precipitates first, leaving the enantiomer-enriched solution.
Typical protocol :
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Dissolve product (104.6 g) in hot dioxane (0.6 L).
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Cool to room temperature; filter racemic crystals (74.6 g).
Yield enhancement : Recycling the racemic fraction increases overall yield to >90%.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diazonium coupling | 87% | 95% | Moderate | High |
| Cyclocondensation | 63% | 90% | Low | Moderate |
| Tartaric resolution | 70% | 99.5% | High | Low |
Diazonium coupling offers the best balance of yield and cost, while tartaric acid resolution achieves unparalleled enantiopurity.
Structural Characterization
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-methylphenyl)hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo substitution reactions where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable nucleophile.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazono derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Propanedinitrile, [(4-methylphenyl)hydrazono]-, serves as a versatile intermediate in organic synthesis. Its hydrazone linkage allows for the formation of more complex organic molecules through various reaction pathways, including condensation reactions and cyclization processes.
2. Biology:
- Potential Biological Activities: Research indicates that derivatives of propanedinitrile may exhibit significant biological activities, including antioxidant properties and anticancer effects. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can enhance the biological activity of the compound.
3. Medicine:
- Pharmaceutical Development: The compound's derivatives are being investigated for their potential as therapeutic agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Research has highlighted the antioxidant and anticancer properties of propanedinitrile derivatives:
Antioxidant Activity:
- DPPH Radical Scavenging Assay: Several studies have evaluated the antioxidant capacity of propanedinitrile derivatives using the DPPH method. The following table summarizes findings on DPPH scavenging activity:
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Derivative A | 74.5 ± 2.3 | 1.37 times higher |
| Derivative B | 68.2 ± 3.1 | Comparable |
These results indicate that specific derivatives possess significant antioxidant activity.
Cytotoxicity Studies:
- A study assessing the effects of propanedinitrile derivatives on glioblastoma cells revealed substantial reductions in cell viability, suggesting potential as anticancer agents.
Case Studies
Several notable studies have emphasized the efficacy of propanedinitrile derivatives:
- Antioxidant Properties Study: This investigation demonstrated that certain derivatives exhibited DPPH scavenging activity significantly higher than that of ascorbic acid.
- Cytotoxicity in Cancer Models: Research assessed the impact on glioblastoma cells, revealing a reduction in cell viability and highlighting their anticancer potential.
- In Vivo Studies: Preliminary studies indicated that certain hydrazone derivatives could suppress tumor growth in murine models without significant toxicity, suggesting favorable therapeutic profiles.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-methylphenyl)hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among propanedinitrile derivatives include substituents on the aromatic ring and modifications to the hydrazone backbone. These changes significantly alter melting points, solubility, and reactivity.
Table 1: Structural and Physical Properties of Selected Propanedinitrile Derivatives
Key Observations :
- Chlorinated derivatives (e.g., 3c, 3e) exhibit higher melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Methoxy-substituted analogs (e.g., 3d) show lower melting points, likely due to reduced crystallinity from the polar OCH₃ group .
- The target compound’s decomposition temperature (210–214°C) suggests moderate thermal stability, comparable to esters like BAY-9835 intermediates .
Key Observations :
- The target compound’s high yield (98% in optimized conditions) highlights efficient coupling compared to indole derivatives (70–75%) .
- Hydroxylamine-mediated reactions (e.g., BAY-9835 intermediate) achieve excellent yields under mild conditions, suggesting versatility in functionalizing the hydrazone backbone .
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s anti-ischemic effects are attributed to its vasodilatory and inotropic actions, though exact potency data remain undisclosed .
- Pyrazole-based analogs demonstrate potent enzyme inhibition (e.g., LOX IC₅₀ = 1.92 μM), suggesting that substituents on the hydrazone moiety critically influence target affinity .
Biological Activity
Propanedinitrile, [(4-methylphenyl)hydrazono]- (chemical formula: C10H8N4), is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazono group attached to a propanedinitrile moiety. The presence of the hydrazono group allows for the formation of hydrogen bonds and other interactions with biological molecules, which can influence their structure and function. This characteristic is crucial for its biological activity, particularly in enzyme interactions and cellular signaling pathways.
Mechanisms of Biological Activity
Propanedinitrile, [(4-methylphenyl)hydrazono]- exhibits several biological activities, which can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .
- Anticancer Properties : Research indicates that propanedinitrile derivatives may possess anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis in malignant cells .
- Antioxidant Effects : The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Case Studies
- Anticancer Activity : In one study, a series of propanedinitrile derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results showed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of propanedinitrile derivatives against common pathogens. The results indicated that some derivatives had comparable or superior activity to established antibiotics.
- Antioxidant Evaluation : A study utilizing the DPPH radical scavenging assay revealed that propanedinitrile compounds exhibited dose-dependent antioxidant activity. At higher concentrations, they significantly reduced free radical levels compared to control substances like ascorbic acid .
Data Table
The following table summarizes the biological activities observed in various studies on propanedinitrile derivatives:
Q & A
Q. What are the standard synthetic routes for Propanedinitrile, [(4-methylphenyl)hydrazono]-?
The compound is typically synthesized via condensation of 4-methylphenylhydrazine with a nitrile precursor. For example, 2-phenyl-2-[2-(4-methylphenyl)hydrazono]acetonitrile is prepared by reacting 4-methylphenylhydrazine with substituted acetonitrile derivatives in ethanol under reflux. Reaction optimization includes using catalytic trimethylamine and purification via crystallization (e.g., methanol). Yield and purity are confirmed by melting point analysis, IR (to detect nitrile and hydrazone C=N stretches), and -NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm) and hydrazone (C=N, ~1600 cm) functional groups.
- -NMR : Reveals aromatic protons (δ 7.1–7.8 ppm) and hydrazone NH signals (δ 8.7 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 235 for CHN) .
- Elemental analysis : Validates C, H, and N composition .
Q. What are common chemical reactions involving this hydrazono-propanedinitrile derivative?
The compound participates in cyclization reactions to form heterocycles. For instance, reacting with thiols or amines under acidic conditions yields 1,3,4-thiadiazoles or triazoles, respectively. These reactions often proceed via nucleophilic attack at the hydrazono group, followed by ring closure. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., trimethylamine) influence reaction efficiency .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction, refined using programs like SHELXL, provides precise bond lengths, angles, and conformation. For example, the hydrazono group’s E/Z configuration and planarity can be confirmed. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .
Q. What computational methods predict physicochemical properties of this compound?
Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models are employed. The CC-DPS platform uses neural networks to predict solubility, stability, and reactivity based on 3D structure data. These models validate experimental observations, such as the compound’s electrophilicity at the nitrile groups .
Q. How does structural modification impact biological activity in related compounds?
In cardiac research, analogs like Levosimendan—a propanedinitrile derivative—act as Ca-sensitizers by binding troponin C. Modifying the hydrazono group’s substituents alters binding affinity and selectivity. For example, electron-withdrawing groups enhance stability but may reduce bioavailability .
Q. What strategies address contradictory data in reaction mechanisms?
Conflicting reports on reaction pathways (e.g., kinetic vs. thermodynamic control) are resolved using kinetic isotope effects (KIEs) and computational transition-state modeling. Solvent polarity (e.g., ethanol vs. DMF) and temperature are systematically varied to identify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
